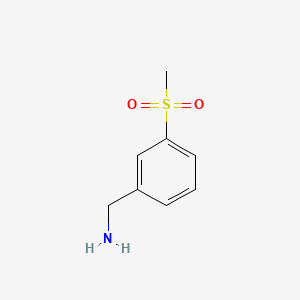

3-(Methylsulfonyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFOSYRXEOWKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855267-50-4 | |

| Record name | (3-(methylsulfonyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)benzylamine (CAS: 771573-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(Methylsulfonyl)benzylamine, a versatile bifunctional organic building block. While specific literature on this exact compound is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the field of medicinal chemistry. The presence of both a nucleophilic primary amine and an electron-withdrawing methylsulfonyl group on a benzene scaffold makes it a molecule of significant interest for the construction of diverse and complex chemical entities.

Introduction and Molecular Overview

This compound, with the CAS number 771573-22-9, is a substituted aromatic amine. Its structure is characterized by a benzylamine core with a methylsulfonyl (-SO₂CH₃) group at the meta-position of the phenyl ring. This unique combination of a basic aminomethyl group and a polar, aprotic sulfonyl group imparts a distinct chemical personality to the molecule, suggesting its utility as a scaffold or intermediate in the synthesis of novel compounds.

The benzylamine moiety is a prevalent structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] The primary amine serves as a key site for further functionalization, allowing for the introduction of various substituents to modulate pharmacological properties. Simultaneously, the methylsulfonyl group is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and hydrogen bonding capacity of a molecule, thereby improving its drug-like properties.[2] The meta-substitution pattern influences the electronic and steric environment of both functional groups, which can be strategically exploited in molecular design.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from commercial suppliers.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 771573-22-9 | [3] |

| Molecular Formula | C₈H₁₁NO₂S | [4] |

| Molecular Weight | 185.24 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 57-59 °C | [5] |

| Purity | Typically ≥97% | [6] |

| Storage | Inert atmosphere, room temperature | [6] |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the functional groups present in the molecule.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-7.9 ppm. A singlet for the benzylic CH₂ protons around δ 3.9-4.1 ppm. A singlet for the methylsulfonyl CH₃ protons around δ 3.0 ppm. A broad singlet for the NH₂ protons, with a chemical shift that can vary depending on solvent and concentration. |

| ¹³C NMR | Aromatic carbons in the range of δ 125-145 ppm. The benzylic carbon (CH₂) signal around δ 45-46 ppm. The methylsulfonyl carbon (CH₃) signal around δ 44-45 ppm. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine as two bands in the region of 3300-3400 cm⁻¹. Asymmetric and symmetric S=O stretching of the sulfonyl group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Aromatic C-H stretching just above 3000 cm⁻¹. C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | Expected molecular ion peak [M]⁺ at m/z = 185. Fragmentation may involve the loss of the aminomethyl group or cleavage of the methylsulfonyl group. |

Synthesis and Purification

A robust and widely applicable method for the synthesis of primary amines is the reduction of the corresponding nitrile. Therefore, a logical and efficient synthetic route to this compound is the reduction of 3-(methylsulfonyl)benzonitrile.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from 3-chlorobenzonitrile, proceeding through 3-(methylthio)benzonitrile, followed by oxidation to 3-(methylsulfonyl)benzonitrile, and finally reduction to the target compound.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzonitrile

This protocol is a representative procedure based on the common application of Lithium Aluminum Hydride (LiAlH₄) for the reduction of nitriles to primary amines.[7][8]

Materials:

-

3-(Methylsulfonyl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 3-(methylsulfonyl)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate and washings are collected.

-

Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.

Reactivity Profile

-

Amine Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including N-acylation, N-alkylation, reductive amination, and formation of sulfonamides, ureas, and thioureas. This allows for the straightforward introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.[2][9]

-

Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. It is generally stable to many reaction conditions but can be a target for nucleophilic substitution under harsh conditions.

-

Aromatic Ring: The interplay of the activating (though weakly) aminomethyl group and the deactivating methylsulfonyl group will direct further electrophilic aromatic substitution to the positions ortho and para to the aminomethyl group.

Role as a Synthetic Building Block

The following diagram illustrates the potential of this compound as a scaffold for generating a library of diverse compounds.

Caption: this compound as a versatile scaffold in medicinal chemistry.

Potential in Drug Discovery

-

Scaffold for Bioactive Molecules: Given that both benzylamines and sulfonamides are common motifs in pharmaceuticals, this compound is an attractive starting material for the synthesis of novel therapeutic agents. For instance, benzylamine derivatives have been investigated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate cancer therapy.[9]

-

Modulation of Physicochemical Properties: The methylsulfonyl group can be incorporated to improve the pharmacokinetic profile of a lead compound. Its ability to act as a hydrogen bond acceptor can enhance binding to biological targets.[2]

-

Structure-Activity Relationship (SAR) Studies: This molecule can be used in SAR studies to probe the importance of the methylsulfonyl group at the meta position for biological activity.[2][10]

Safety, Handling, and Stability

Hazard Information

The hydrochloride salt of this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, eye protection, lab coat).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry and cool place.[6]

Chemical Stability

-

General Stability: Benzylamines are generally stable under neutral and basic conditions but will form salts with acids. The methylsulfonyl group is robust and resistant to many chemical transformations.

-

Hydrolytic Stability: The C-N and C-S bonds are expected to be stable to hydrolysis under normal physiological and environmental conditions.

-

Thermal Stability: The compound is a solid with a defined melting point, suggesting good thermal stability under standard laboratory conditions. However, decomposition may occur at elevated temperatures.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific experimental data on this compound is limited, its synthesis via the reduction of 3-(methylsulfonyl)benzonitrile is a feasible and scalable route. The presence of two key functional groups, the primary amine and the methylsulfonyl moiety, provides a platform for the generation of diverse molecular architectures with tunable physicochemical and pharmacological properties. This guide serves as a foundational resource for researchers interested in utilizing this promising compound in their synthetic and drug discovery endeavors.

References

- 1. 3-Methylbenzylamine(100-81-2) 13C NMR spectrum [chemicalbook.com]

- 2. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7504437B2 - Benzylamine analogues - Google Patents [patents.google.com]

- 4. 771573-22-9|this compound| Ambeed [ambeed.com]

- 5. Amino group reactions of the sulfhydryl reagent methyl methanesulfonothioate. Inactivation of D-3-hydroxybutyrate dehydrogenase and reaction with amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylsulfonyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzylamine is a primary amine of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a flexible benzylamine moiety and a polar methylsulfonyl group, presents a unique combination of properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. The benzylamine component is a well-established pharmacophore known to interact with a variety of biological targets, while the methylsulfonyl group can modulate physicochemical properties such as solubility and metabolic stability, and participate in key hydrogen bonding interactions with protein targets.[1] A thorough understanding of the physicochemical properties of this compound is therefore crucial for its effective utilization in the design and development of new pharmaceuticals.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and scientists, offering both established experimental data and computationally predicted values to facilitate informed decision-making in research and development. This guide also includes detailed experimental protocols for the determination of key parameters, empowering researchers to validate and expand upon the data presented.

Compound Identification and Core Properties

A foundational aspect of utilizing any chemical compound in a research setting is the accurate identification and knowledge of its fundamental properties. This section outlines the key identifiers and experimentally determined characteristics of this compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 771573-22-9 | [2][3] |

| Molecular Formula | C₈H₁₁NO₂S | [3] |

| Molecular Weight | 185.24 g/mol | [3] |

| Melting Point | 57-59 °C | [4] |

| SMILES | NCC1=CC=CC(S(=O)(C)=O)=C1 | [3] |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a methylsulfonyl group at the meta-position relative to a benzylamine moiety.

Predicted Physicochemical Parameters

While experimental data provides the most accurate characterization of a compound, in its absence, computationally predicted values serve as a valuable estimation for guiding experimental design and hypothesis generation. The following table summarizes the predicted physicochemical properties of this compound obtained from reputable computational models.

| Property | Predicted Value | Source |

| Boiling Point | 357.5 ± 35.0 °C at 760 mmHg | PubChem |

| pKa (basic) | 8.8 ± 0.1 | ChemAxon |

| logP | 0.4 ± 0.3 | ChemAxon |

| Water Solubility | 2.9 g/L | ChemAxon |

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and administration. The presence of both a polar methylsulfonyl group and a basic amine suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol for Solubility Determination

A standard method for determining the aqueous solubility of a compound is the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by filtration (using a filter that does not adsorb the compound) or centrifugation.

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. The benzylamine moiety of this compound is basic and will be protonated at physiological pH.

The predicted basic pKa of approximately 8.8 suggests that at a physiological pH of 7.4, a significant portion of the molecules will exist in their protonated, cationic form. This has profound implications for its interaction with biological membranes and protein targets.

Experimental Protocol for pKa Determination

Potentiometric titration is a widely used and reliable method for the experimental determination of pKa values.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

The predicted logP of approximately 0.4 for this compound suggests that it is a relatively hydrophilic compound. This is consistent with the presence of the polar methylsulfonyl and amine functional groups. This moderate lipophilicity may contribute to favorable solubility and permeability characteristics.

Experimental Protocol for logP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated.

-

Partitioning: Dissolve a known amount of this compound in one of the phases and then add the other phase. The mixture is then shaken vigorously to allow the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Stability and Storage

The stability of a compound under various environmental conditions is a critical consideration for its handling, storage, and formulation. While specific stability studies on this compound are not extensively reported, inferences can be drawn from the known stability of its constituent functional groups.

-

Benzylamines: Benzylamines can be susceptible to oxidation, particularly when exposed to air and light.[5] Degradation can lead to the formation of imines and subsequently aldehydes.

-

Methylsulfonyl Group: The methylsulfonyl group is generally considered to be chemically and metabolically stable.[6]

Recommended Storage Conditions:

Based on the potential for oxidative degradation of the benzylamine moiety, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[3]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Hazard Classification: Safety data indicates that this compound is toxic if swallowed (Acute toxicity, oral, Category 3).[7]

-

Handling: It is recommended to handle this compound in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a molecule with a compelling set of physicochemical properties that make it a valuable building block in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted characteristics, including its identity, solubility, pKa, and logP. The inclusion of detailed experimental protocols offers a practical resource for researchers seeking to determine these properties in their own laboratories. A thorough understanding and application of this knowledge will undoubtedly facilitate the rational design and development of novel and effective therapeutic agents based on the this compound scaffold.

References

- 1. Benzylamines [organic-chemistry.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 771573-22-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Methylsulfonylbenzylamine hydrochloride | C8H12ClNO2S | CID 2729269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-(Methylsulfonyl)benzylamine and Its Derivatives: Strategies, Protocols, and Mechanistic Insights

An In-depth Technical Guide:

Abstract

3-(Methylsulfonyl)benzylamine is a pivotal building block in contemporary medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Its unique combination of a basic amino group and a polar, aprotic methylsulfonyl moiety allows for diverse molecular interactions, making it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic rationale behind common synthetic routes, present detailed, field-proven experimental protocols, and offer insights into the practical considerations for reaction optimization and scale-up. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reliable understanding of the synthesis of this important intermediate.

Core Synthetic Philosophy: A Retrosynthetic Analysis

The synthetic approach to this compound can be logically dissected into two primary retrosynthetic strategies. The choice between these pathways often depends on the availability of starting materials, functional group tolerance in more complex derivatives, and desired scale of production.

Strategy A: Functionalization of a pre-existing benzylamine core. This approach involves the late-stage introduction of the methylsulfonyl group onto a benzylamine-related scaffold. This is generally less common due to the challenges of directing the sulfonation to the meta-position and the potential for side reactions with the amine functionality.

Strategy B: Elaboration of a functionalized methylsulfonylbenzene core. This is the more prevalent and versatile strategy. It begins with a readily available benzene ring bearing the methylsulfonyl group and another functional handle (e.g., nitrile, aldehyde, carboxylic acid) at the meta-position. This handle is then converted into the target aminomethyl group.

Figure 1: High-level retrosynthetic strategies for this compound.

This guide will focus primarily on the more robust and widely adopted methods encompassed by Strategy B .

The Nitrile Reduction Pathway: A Reliable Route to the Primary Amine

This pathway is arguably the most common approach, leveraging the conversion of a stable nitrile intermediate into the primary amine. The synthesis is a two-step process starting from a commercially available halobenzonitrile.

Synthesis of the Key Intermediate: 3-(Methylsulfonyl)benzonitrile

The critical step is the formation of the C-S bond to create the sulfone. While direct Friedel-Crafts reactions on benzene rings with methanesulfonyl chloride can occur, they often yield mixtures of isomers.[1] A more controlled and higher-yielding method involves the oxidation of a precursor thioether.

A robust method begins with a nucleophilic aromatic substitution reaction on 3-chlorobenzonitrile or 3-bromobenzonitrile with sodium thiomethoxide to form 3-(methylthio)benzonitrile. This intermediate is then oxidized to the desired sulfone.

Figure 3: The Reductive Amination workflow.

This method is highly versatile for creating derivatives. By substituting ammonia with a primary or secondary amine, N-substituted this compound derivatives can be synthesized in a single step. [17]

Synthesis of Derivatives

The primary amine of this compound serves as a versatile handle for further functionalization, which is critical for its application in drug discovery and the generation of compound libraries.

-

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) readily forms stable amide derivatives.

-

N-Alkylation/N-Arylation: The amine can undergo nucleophilic substitution with alkyl halides or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to yield secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are themselves versatile intermediates or can be the final target molecules. These compounds have a wide range of pharmacological applications. [19]

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed at all times.

Protocol 1: Synthesis of this compound via Nitrile Reduction

Step A: 3-(Methylthio)benzonitrile

-

To a solution of 3-bromobenzonitrile (1.0 eq) in a suitable solvent like DMF or DMSO, add sodium thiomethoxide (1.2 eq).

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly.

Step B: 3-(Methylsulfonyl)benzonitrile

-

Dissolve the crude 3-(methylthio)benzonitrile (1.0 eq) from the previous step in methanol or a mixture of methanol and water. [5]

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of Oxone® (potassium peroxymonosulfate, ~2.2 eq) in water portion-wise, maintaining the internal temperature below 15 °C.

-

Stir the reaction at room temperature for several hours until TLC analysis indicates complete conversion of the sulfide to the sulfone.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate to yield the product.

Step C: this compound (using LiAlH₄)

-

CAUTION: LiAlH₄ is a highly reactive reagent. Perform this reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C, add a solution of 3-(methylsulfonyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes. [6]

-

Filter the solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation or crystallization of its hydrochloride salt.

Protocol 2: Preparation of this compound Hydrochloride Salt

-

Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Add a solution of HCl in diethyl ether or isopropanol (~1.2 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate from the solution.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt. [7, 9]

Physicochemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 771573-22-9 | C₈H₁₁NO₂S | 185.25 | Not specified |

| This compound HCl | 855267-50-4 | C₈H₁₂ClNO₂S | 221.71 | White to off-white solid |

| Table 2: Key Physicochemical Properties. [4, 9, 10] |

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes available to the modern chemist. The most robust and versatile strategies involve the elaboration of a functionalized methylsulfonylbenzene core, with the nitrile reduction and aldehyde reductive amination pathways offering excellent yields and scalability. The choice of method depends on available starting materials, required scale, and the specific equipment and safety infrastructure in place. The resulting primary amine is a highly valuable building block, providing a straightforward entry point for the synthesis of diverse derivatives for applications in drug discovery and materials science.

References

Navigating the Solubility Landscape of 3-(Methylsulfonyl)benzylamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Methylsulfonyl)benzylamine in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical prediction of solubility based on first principles of physical organic chemistry with a detailed, field-proven experimental protocol for accurate and reproducible solubility determination. By elucidating the interplay of its structural features—the aromatic ring, the primary amine, and the polar sulfonyl group—this guide empowers researchers to make informed decisions in experimental design, from reaction setup and workup to formulation and crystallization studies.

Introduction: The Molecular Architecture and Its Implications for Solubility

This compound is a unique small molecule featuring a convergence of distinct chemical functionalities that dictate its behavior in solution. Understanding its solubility is a critical prerequisite for its effective application in synthetic chemistry and pharmaceutical development. A molecule's solubility is not an arbitrary property; it is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The venerable principle of "like dissolves like" serves as our initial guidepost.[1][2]

The structure of this compound presents a fascinating case study in this principle:

-

The Benzylamine Core: The benzyl group provides a significant nonpolar, aromatic character, suggesting favorable interactions with nonpolar aromatic solvents through π-π stacking. The primary amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to solubility in protic and polar solvents.[3][4]

-

The Methylsulfonyl Group: The -SO₂CH₃ group is strongly polar and a potent hydrogen bond acceptor due to the electronegative oxygen atoms.[5] This feature significantly enhances the molecule's overall polarity and its potential for interaction with polar solvents. However, the sulfonyl group itself does not donate hydrogen bonds, a key distinction from groups like hydroxyls or carboxylic acids.

The interplay of these groups—the nonpolar aromatic ring versus the polar amine and sulfonyl moieties—creates a molecule with a nuanced solubility profile, necessitating empirical determination for specific applications.

Predicted Solubility Profile of this compound

The polarity and hydrogen bonding capabilities of this compound suggest a spectrum of solubility across common organic solvent classes. The primary amine can engage in hydrogen bonding with protic solvents, while the highly polar sulfonyl group and the amine's lone pair can interact strongly with polar aprotic solvents.[3][4][6] The aromatic ring will favor interactions with other aromatic systems.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can donate and accept hydrogen bonds, and the sulfonyl group can accept them. These strong interactions with the solvent should overcome the solute-solute interactions in the crystal lattice. |

| Polar Protic | Isopropanol (IPA) | Moderate to High | Similar to methanol and ethanol, but the increased steric bulk of the solvent may slightly hinder solvation. |

| Polar Protic | Water | Low to Moderate | While the polar groups can interact with water, the nonpolar benzyl ring presents a significant hydrophobic component, which is expected to limit aqueous solubility.[3] |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar sulfonyl and amine groups are expected to lead to excellent solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO should effectively solvate the polar functionalities of the molecule. |

| Polar Aprotic | Acetonitrile (ACN) | Moderate | Acetonitrile is less polar than DMF or DMSO. While solubility is expected, it may be lower than in more polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and its moderate polarity should accommodate the overall structure. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM's polarity is sufficient to interact with the polar groups, and it is a good solvent for many aromatic compounds. |

| Aromatic | Toluene | Low to Moderate | The aromatic rings of toluene and the solute will interact favorably, but the solvent's nonpolar nature will struggle to solvate the highly polar sulfonyl and amine groups. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low / Insoluble | The large polarity mismatch between the solute and these nonpolar solvents will likely result in poor solubility. The energy required to break the solute's crystal lattice will not be compensated by weak van der Waals interactions with the solvent.[7] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain actionable, quantitative data, a robust experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[8][9] This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Causality in Experimental Design

The choice of the shake-flask method is deliberate. It ensures that the system reaches true thermodynamic equilibrium, which is critical for applications like crystallization and formulation where long-term stability is paramount. Kinetic solubility methods, while faster, can often overestimate solubility as they may not account for the energy of the crystal lattice and can lead to supersaturated, metastable solutions.[8]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed with undissolved solid remaining. A good starting point is to add approximately 20-50 mg of solid.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient for most small molecules. A preliminary experiment can determine the minimum time to reach a plateau in concentration.[9][10]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particulates. The filter material must be chemically compatible with the solvent to avoid introducing extractables.

-

Dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Workflow Visualization

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. By integrating a theoretically derived solubility profile with a rigorous, step-by-step experimental protocol, researchers are equipped with the necessary tools for both preliminary planning and precise quantitative measurement. The unique molecular structure, combining polar and nonpolar elements, makes such a systematic approach essential for successful process development, formulation, and purification. The provided methodology ensures the generation of reliable and reproducible data, forming a solid foundation for any research or development endeavor involving this compound.

References

- 1. chem.ws [chem.ws]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. tutorchase.com [tutorchase.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

Spectroscopic Analysis of 3-(Methylsulfonyl)benzylamine: A Technical Guide

An In-depth Examination of the Spectroscopic Signatures of a Key Synthetic Building Block

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Methylsulfonyl)benzylamine, a versatile amine building block of interest in medicinal chemistry and materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. The interpretation of these spectra offers critical insights into the molecule's structural features, serving as a vital reference for researchers and scientists engaged in its synthesis, characterization, and application. This guide also outlines the fundamental principles and standard protocols for acquiring this spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a primary amine featuring a benzyl core substituted at the meta-position with a methylsulfonyl group. This unique combination of a nucleophilic amino group and an electron-withdrawing sulfonyl moiety makes it a valuable intermediate in the synthesis of a wide range of target molecules. The precise characterization of this compound is paramount to ensure the purity and structural integrity of downstream products in drug development and materials research. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule. This guide will delve into the expected and observed spectroscopic data for this compound, providing a foundational understanding for its identification and use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of this compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

Interpretation of the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the amine protons, and the methylsulfonyl protons.

-

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The protons ortho and para to the electron-withdrawing methylsulfonyl group will be shifted downfield.

-

Benzylic Protons (-CH₂-NH₂): A singlet is expected for the two equivalent protons of the methylene group attached to the benzene ring, typically appearing in the range of δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): The two amine protons will give rise to a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. It can often be found between δ 1.5-2.5 ppm.

-

Methylsulfonyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group will be observed, typically in the region of δ 3.0-3.3 ppm.

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Multiplet | 4H | Aromatic (Ar-H) |

| ~3.8 - 4.2 | Singlet | 2H | Benzylic (-CH₂-) |

| ~3.0 - 3.3 | Singlet | 3H | Methylsulfonyl (-SO₂CH₃) |

| ~1.5 - 2.5 (broad) | Singlet | 2H | Amine (-NH₂) |

Causality in Experimental Choices: The choice of deuterated solvent is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amines, DMSO-d₆ can be advantageous as it often allows for clearer observation of N-H signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is beneficial for resolving the complex splitting patterns in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Interpretation of the Spectrum: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Aromatic Carbons (δ 125-145 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the methylsulfonyl group (ipso-carbon) and the carbon attached to the benzylamine group will have distinct chemical shifts from the other four aromatic carbons.

-

Benzylic Carbon (-CH₂-NH₂): The carbon of the methylene group will resonate in the range of δ 45-50 ppm.

-

Methylsulfonyl Carbon (-SO₂CH₃): The carbon of the methyl group attached to the sulfonyl group is expected around δ 40-45 ppm.

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~125 - 145 | Aromatic (Ar-C) |

| ~45 - 50 | Benzylic (-CH₂-) |

| ~40 - 45 | Methylsulfonyl (-SO₂CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet.

Interpretation of the Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the amine, aromatic, and sulfonyl groups.

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

S=O Stretching: The sulfonyl group will exhibit two strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N Stretching: The C-N stretching vibration of the benzylamine moiety is expected in the 1020-1250 cm⁻¹ range.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (asymmetric and symmetric) |

| > 3000 | Medium | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch |

| 1450 - 1600 | Medium | Aromatic C=C Stretch |

| 1300 - 1350 | Strong | S=O Asymmetric Stretch |

| 1120 - 1160 | Strong | S=O Symmetric Stretch |

| 1020 - 1250 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for observing the molecular ion peak with greater intensity.

Interpretation of the Spectrum:

-

Molecular Ion Peak (M⁺): For this compound (C₈H₁₁NO₂S), the exact mass is 185.05 g/mol . The molecular ion peak is expected at m/z = 185.

-

Key Fragmentation Patterns: In an EI mass spectrum, common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond. The presence of the methylsulfonyl group will also influence the fragmentation, with potential loss of CH₃ or SO₂.

Data Summary: Mass Spectrometry of this compound

| m/z | Possible Fragment |

| 185 | [M]⁺ |

| 170 | [M - NH]⁺ |

| 106 | [M - SO₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates the logical process of structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and MS—collectively provide a robust and unambiguous structural confirmation of this compound. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic signatures is indispensable for quality control, reaction monitoring, and the confident application of this important chemical building block. The protocols and interpretations detailed herein serve as a practical reference to ensure the scientific rigor required in these fields.

Potential biological activity of 3-(Methylsulfonyl)benzylamine

An In-depth Technical Guide to the Potential Biological Activity of 3-(Methylsulfonyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a small molecule of significant interest in medicinal chemistry, primarily due to the presence of two key pharmacophores: the benzylamine core and the methylsulfonyl group. While direct research on this specific compound is limited, a comprehensive analysis of structurally related molecules reveals a high potential for diverse biological activities. This guide synthesizes existing literature on analogous compounds to postulate and provide a research framework for evaluating this compound as a potential therapeutic agent. We will explore its potential as a squalene epoxidase inhibitor, an acetylcholinesterase inhibitor, a beta-3 adrenergic receptor agonist, and an antifungal agent, providing detailed mechanistic rationale and robust experimental protocols for validation.

PART 1: Introduction and Physicochemical Properties

This compound (CAS No: 771573-22-9) is an organic compound featuring a benzylamine scaffold with a methylsulfonyl substituent at the meta position of the benzene ring.[1][2][3] The benzylamine moiety is a common structural motif in a wide array of biologically active compounds, including antifungal agents, opioid receptor modulators, and enzyme inhibitors.[4][5][6] The methylsulfonyl group, a bioisostere of the sulfonamide group, is known to enhance solubility, metabolic stability, and receptor binding affinity, and is present in numerous approved drugs.[7] The strategic combination of these two groups in this compound suggests a high likelihood of interesting pharmacological properties.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 771573-22-9 | [1][2][3] |

| Molecular Formula | C8H11NO2S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Purity | Typically ≥95% | [3] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Expected to have moderate aqueous solubility |

PART 2: Postulated Biological Activities and Mechanistic Rationale

Based on an extensive review of the literature on structurally similar compounds, we postulate that this compound may exhibit several key biological activities.

Squalene Epoxidase Inhibition

Hypothesis: this compound may act as an inhibitor of squalene epoxidase, an essential enzyme in the cholesterol biosynthesis pathway.

Mechanistic Rationale: Research has shown that sulfonamide derivatives of benzylamine are potent inhibitors of squalene epoxidase, demonstrating activity in HepG2 cells as cholesterol biosynthesis inhibitors.[8] The methylsulfonyl group in this compound is a close structural and electronic analogue of the sulfonamide group. Therefore, it is plausible that this compound could bind to the active site of squalene epoxidase, preventing the conversion of squalene to 2,3-oxidosqualene and thereby inhibiting cholesterol synthesis. This activity could position the compound as a potential anticholesteremic agent.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 771573-22-9|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sulfonamide derivatives of benzylamine block cholesterol biosynthesis in HepG2 cells: a new type of potent squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(Methylsulfonyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzylamine is a versatile organic compound characterized by the presence of a primary amine on a benzyl group and a methylsulfonyl substituent on the aromatic ring.[1][2] Its unique bifunctional nature, combining a nucleophilic amine with an electron-withdrawing and highly stable sulfone group, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its behavior in various chemical environments and its practical applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 771573-22-9 | [1][3] |

| Molecular Formula | C8H11NO2S | [1][2] |

| Molecular Weight | 185.24 g/mol | [1][2] |

| Melting Point | 57-59 °C | [2][4] |

| Appearance | Not specified, likely a solid at room temperature | |

| Purity | Commercially available with purities of 95-98% | [3][5] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its two primary functional groups: the nucleophilic benzylamine and the strongly electron-withdrawing methylsulfonyl group.

The Benzylamine Moiety: A Nucleophilic Hub

The primary amine of the benzylamine group is a key center of reactivity, readily participating in reactions with a wide range of electrophiles.

-

N-Alkylation and N-Acylation: As a primary amine, this compound undergoes facile N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form the corresponding secondary or tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular architectures.

-

Reaction with Carbonyl Compounds: The amine reacts with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction. This reactivity is crucial for dynamic covalent chemistry and the synthesis of various heterocyclic systems.

-

Deaminative Coupling: The primary amine can be converted into a good leaving group in situ using nitrosating agents like isoamyl nitrite. This allows for deaminative coupling reactions with nucleophiles, such as arylboronic acids, to form new carbon-carbon bonds.[6]

-

Electronic Influence of the Methylsulfonyl Group: The methylsulfonyl group at the meta-position is strongly electron-withdrawing. This reduces the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon. Consequently, the basicity of the primary amine is expected to be slightly lower than that of unsubstituted benzylamine. This modulation of basicity can influence the kinetics and outcomes of its reactions.

The Aryl Sulfone Group: A Stable Anchor

The methylsulfonyl group imparts significant chemical stability to the molecule and influences the reactivity of the aromatic ring.

-

General Stability: Aryl sulfones are known for their high resistance to both oxidation and reduction under typical laboratory conditions.[1][7] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sulfone group. They also exhibit high thermal stability.[8]

-

Reduction of the Sulfone: While generally stable, the sulfone group can be reduced to the corresponding sulfoxide or sulfide under harsh reducing conditions, for example, using strong reducing agents like lithium aluminum hydride at elevated temperatures.

-

C-S Bond Cleavage: In certain transition-metal-catalyzed cross-coupling reactions, the aryl sulfone group can act as a leaving group. For instance, in palladium-catalyzed Suzuki-Miyaura reactions, the C-S bond of aryl sulfones can undergo oxidative addition to the metal center, enabling the formation of biaryl compounds.[5]

Reactions Involving the Aromatic Ring

The methylsulfonyl group is a meta-directing deactivator for electrophilic aromatic substitution reactions. This means that electrophilic attack on the aromatic ring will preferentially occur at the positions ortho and para to the benzylamine group, and meta to the methylsulfonyl group (positions 2, 4, and 6). However, the overall reactivity of the ring towards electrophiles is significantly reduced due to the strong electron-withdrawing nature of the sulfone.

Chemical Stability

A comprehensive understanding of the chemical stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses.

-

pH Stability:

-

Acidic Conditions: The primary amine will be protonated in acidic solutions to form a stable ammonium salt. This can protect the amine from certain reactions but also alters its solubility and nucleophilicity.

-

Basic Conditions: The compound is stable in basic conditions. The protons alpha to the sulfone group are weakly acidic but generally do not undergo deprotonation under standard basic conditions.

-

-

Compatibility with Oxidizing and Reducing Agents:

-

Oxidizing Agents: The sulfone group is in its highest oxidation state and is therefore inert to most oxidizing agents. The benzylamine moiety, however, can be susceptible to oxidation, potentially leading to the formation of imines or other oxidation products under strong oxidizing conditions.

-

Reducing Agents: As mentioned, the sulfone group is resistant to reduction. The benzyl group, however, can be cleaved from the nitrogen atom via hydrogenolysis (catalytic hydrogenation), which is a common method for debenzylation in protecting group strategies.[9]

-

-

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[10] Safety data sheets indicate that the compound is toxic if swallowed, and appropriate personal protective equipment should be used during handling.[1]

Experimental Protocols

Representative Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the acylation of the primary amine.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(3-(methylsulfonyl)benzyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Relationship of Reactivity

Caption: Key reactive sites and reaction classes of this compound.

Experimental Workflow: N-Acetylation

Caption: Step-by-step workflow for the N-acetylation of this compound.

Conclusion

This compound is a functionally rich molecule with a predictable and useful reactivity profile. The nucleophilic primary amine allows for a variety of derivatizations, while the robust methylsulfonyl group provides chemical stability and influences the electronic properties of the molecule. This combination of features makes it an attractive starting material and intermediate for the synthesis of complex target molecules in the pharmaceutical and materials science industries. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzylamines [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Quality Assessment of 3-(Methylsulfonyl)benzylamine

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any experimental endeavor. This guide provides an in-depth technical overview of 3-(Methylsulfonyl)benzylamine, a key building block in medicinal chemistry. We will explore its commercial availability, critical quality control parameters, and recommended analytical verification methods to ensure the procurement of high-purity reagents suitable for demanding research applications.

Introduction to this compound: A Versatile Scaffolding

This compound, and its hydrochloride salt, are versatile chemical intermediates frequently employed in the synthesis of complex organic molecules. The presence of the methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, alongside a reactive primary amine, makes this compound a valuable synthon for introducing desirable pharmacophoric features. Its derivatives have been explored in various therapeutic areas, including the development of potent and selective SIRT2 inhibitors for neurodegenerative diseases and as components of TRPV1 antagonists for pain management.[1][2]

The benzylamine motif itself is a common structural element in a multitude of FDA-approved pharmaceuticals, highlighting the importance of this class of compounds in drug discovery.[3] Given its utility, ensuring the quality and purity of commercially sourced this compound is a critical first step in any synthetic workflow.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound and its hydrochloride salt. When selecting a supplier, it is crucial to look beyond price and availability and scrutinize the technical specifications provided. The compound is available as the free base (CAS 771573-22-9) and more commonly as the hydrochloride salt (CAS 855267-50-4), which often exhibits improved stability and handling characteristics.

Below is a comparative table of representative commercial suppliers and their typical product specifications. Please note that this information is subject to change and should always be verified with the supplier.

| Supplier | Product Name | CAS Number | Stated Purity | Form |

| Sigma-Aldrich | This compound hydrochloride | 855267-50-4 | ≥97% | Solid |

| Oakwood Chemical | This compound hydrochloride | 855267-50-4 | Technical Grade | Solid |

| J&W Pharmlab | 3-Methanesulfonyl-benzylamine | 771573-22-9 | Inquire | Solid |

| Ambeed | This compound | 771573-22-9 | Inquire | Solid |

| BLD Pharm | This compound | 771573-22-9 | Inquire | Solid[4] |

| Alchem Pharmtech | This compound | 771573-22-9 | 98%[5] | Solid[5] |

| Apollo Scientific | 3-(Methylsulphonyl)benzylamine hydrochloride | 855267-50-4 | 97% | Solid |

Expert Insight: The term "Technical Grade" can encompass a wide range of purities. For applications in drug discovery and development, a purity of ≥97% is generally recommended as a starting point. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

Critical Quality Assessment: A Self-Validating Approach

A Certificate of Analysis is a critical document that provides detailed information about the quality of a specific batch of a chemical. Researchers should meticulously review the CoA to ensure the material meets the requirements of their intended application.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA for this compound should include the following:

-

Identification: Confirmation of the chemical structure, typically by ¹H NMR and/or Mass Spectrometry.

-

Purity: Determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Appearance: A description of the physical form and color.

-

Solubility: Information on solubility in common laboratory solvents.

-

Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration.

-

Elemental Analysis: To confirm the empirical formula.

Recommended In-House Verification Protocols

While a supplier's CoA is a valuable starting point, independent verification of critical parameters is a cornerstone of good scientific practice.

Protocol 1: Structure Confirmation by ¹H NMR Spectroscopy

This is the most powerful technique for confirming the identity and structural integrity of the compound.

-

Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (in DMSO-d₆):

-

~8.6 ppm (broad singlet, 3H): -NH₃⁺ protons of the hydrochloride salt.

-

~8.0-7.6 ppm (multiplets, 4H): Aromatic protons.

-

~4.2 ppm (singlet, 2H): Benzylic -CH₂- protons.

-

~3.3 ppm (singlet, 3H): Methyl -CH₃ protons of the sulfonyl group.

-

-

Causality: The integration of the peaks should correspond to the number of protons in each environment. Any significant unexpected peaks may indicate the presence of impurities.

Protocol 2: Purity Assessment by HPLC

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Quantification: The purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Self-Validation: The absence of significant secondary peaks provides confidence in the compound's purity.

Potential Synthetic Routes and Impurities

Understanding the likely synthetic route of this compound can help in anticipating potential impurities. A common synthetic pathway involves the reduction of the corresponding nitrile, 3-(methylsulfonyl)benzonitrile.

References

- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 771573-22-9|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

Methodological & Application

Topic: Synthetic Routes for N-substituted 3-(Methylsulfonyl)benzylamine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted 3-(methylsulfonyl)benzylamine scaffold is a key structural motif in a variety of pharmacologically active compounds and functional materials. The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, significantly influences the physicochemical properties of the parent molecule, including its solubility, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access this privileged scaffold is of paramount importance in medicinal chemistry and drug discovery.

This application note provides a comprehensive guide to the principal synthetic strategies for preparing N-substituted 3-(methylsulfonyl)benzylamines. We will delve into three robust and widely employed methods: Reductive Amination, Nucleophilic Substitution, and Palladium-Catalyzed Buchwald-Hartwig Amination. For each route, we will discuss the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

Preparation of Key Starting Materials

The successful synthesis of the target compounds relies on the availability of high-quality starting materials. The two most common precursors are 3-(methylsulfonyl)benzaldehyde and 3-(methylsulfonyl)benzyl bromide.

Synthesis of 3-(Methylsulfonyl)benzaldehyde

While 3-(methylsulfonyl)benzaldehyde is commercially available, its synthesis can be achieved from 3-chlorobenzaldehyde.[1] The process involves a two-step sequence: nucleophilic aromatic substitution with sodium thiomethoxide, followed by oxidation of the resulting thioether to the sulfone.[2][3]

-

Step 1: Nucleophilic Substitution: 3-chlorobenzaldehyde is treated with sodium methyl mercaptide. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.[2]

-

Step 2: Oxidation: The intermediate, 3-(methylthio)benzaldehyde, is oxidized using an oxidizing agent such as hydrogen peroxide in the presence of an acid or a metal catalyst (e.g., sodium tungstate) to yield the final product.[3]

Synthesis of 3-(Methylsulfonyl)benzyl Bromide

This key electrophile is typically prepared from 3-(methylsulfonyl)benzyl alcohol. The hydroxyl group is converted to a better leaving group, bromide, using standard brominating agents.